Methyl 5-bromo-2-methylpentanoate
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Overview
Description
Methyl 5-bromo-2-methylpentanoate is an organic compound with the molecular formula C7H13BrO2. It is a brominated ester that finds applications in various fields of chemistry and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-methylpentanoate can be synthesized through several methods. One common approach involves the bromination of 2-methylpentanoic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-methylpentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products:
Substitution: Amino or thiol derivatives.
Reduction: Alcohols.
Oxidation: Carboxylic acids
Scientific Research Applications
Methyl 5-bromo-2-methylpentanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-methylpentanoate involves its reactivity as a brominated ester. The bromine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The ester group can undergo hydrolysis or reduction, leading to various functional derivatives. These reactions are facilitated by the molecular structure, which allows for selective reactivity under different conditions .
Comparison with Similar Compounds
Methyl 5-bromo-2-pentenoate: Similar in structure but with a double bond, leading to different reactivity.
Methyl 2-bromo-2-methylpropanoate: A smaller ester with different steric properties.
Ethyl 5-bromo-2-methylpentanoate: An ethyl ester variant with similar reactivity but different physical properties.
Uniqueness: Methyl 5-bromo-2-methylpentanoate is unique due to its specific molecular structure, which provides a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways, offering versatility in chemical transformations .
Biological Activity
Methyl 5-bromo-2-methylpentanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the compound's synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its applications and implications.
Chemical Structure and Synthesis
This compound can be synthesized through various organic reactions involving bromoalkanes and esters. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions. The general structure is represented as follows:
This structure allows for potential interactions with biological macromolecules, which may lead to various pharmacological effects.
Enzyme Inhibition
This compound may also exhibit enzyme inhibitory activities. For example, compounds containing bromine atoms have been studied for their ability to inhibit collagenases, which are enzymes that break down collagen in connective tissues. This activity is particularly relevant in therapeutic contexts where inhibiting collagenase can prevent tissue degradation .
Case Study: Antibacterial Activity
A study conducted on a series of brominated esters revealed that modifications in the alkyl chain length and branching significantly impacted their antibacterial efficacy. This compound was included in a broader investigation examining structure-activity relationships (SAR) among similar compounds. The results indicated that the introduction of a bromine atom at specific positions could enhance the interaction with bacterial membranes, thereby increasing antimicrobial potency .
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival. This aligns with findings from other studies on halogenated organic compounds, which often demonstrate enhanced biological activity due to their unique chemical properties .
Properties
Molecular Formula |
C7H13BrO2 |
---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
methyl 5-bromo-2-methylpentanoate |
InChI |
InChI=1S/C7H13BrO2/c1-6(4-3-5-8)7(9)10-2/h6H,3-5H2,1-2H3 |
InChI Key |
NFWYCLOPRIAQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCBr)C(=O)OC |
Origin of Product |
United States |
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